molecular formula C22H15F2N3O2 B2775199 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899980-25-7

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2775199
CAS RN: 899980-25-7
M. Wt: 391.378
InChI Key: PUHBOKHMXIMORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as PF-06463922, is a novel small-molecule inhibitor of the receptor tyrosine kinase c-MET. It has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including lung, gastric, and liver cancer.

Mechanism of Action

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide inhibits c-MET signaling by binding to the kinase domain of the c-MET receptor and preventing its activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are involved in tumor growth, invasion, and metastasis. 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to inhibit c-MET signaling and induce apoptosis in cancer cells. In addition, it has been shown to enhance the efficacy of other anticancer agents. 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has several advantages for lab experiments. It has a favorable pharmacokinetic profile, which allows for convenient dosing and administration. It has also been extensively studied in preclinical models of cancer, which provides a strong scientific basis for further research. However, 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has some limitations for lab experiments. It is a small-molecule inhibitor, which may limit its effectiveness in certain types of cancer. In addition, it may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the development of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide. One direction is to further evaluate its efficacy in clinical trials for various types of cancer. Another direction is to explore its potential as a combination therapy with other anticancer agents. In addition, there is a need to further investigate its mechanism of action and potential off-target effects. Finally, there is a need to develop more potent and selective c-MET inhibitors based on the structure of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide.

Synthesis Methods

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide was synthesized by Pfizer, Inc. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The key steps in the synthesis include the synthesis of 2-methyl-4-oxoquinazoline-3-carboxylic acid, the coupling of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 4-fluoroaniline, and the coupling of the resulting product with 2-fluoro-5-(2-hydroxyethyl)aniline. The final product is obtained after several purification steps.

Scientific Research Applications

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including lung, gastric, and liver cancer. In addition, it has been shown to inhibit c-MET signaling, which is involved in tumor growth, invasion, and metastasis. 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cetuximab.

properties

IUPAC Name

4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c1-13-25-19-5-3-2-4-17(19)22(29)27(13)16-10-11-18(24)20(12-16)26-21(28)14-6-8-15(23)9-7-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHBOKHMXIMORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.